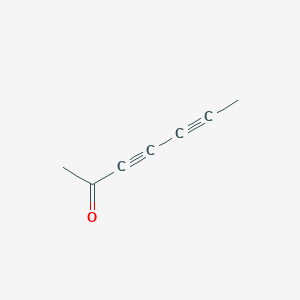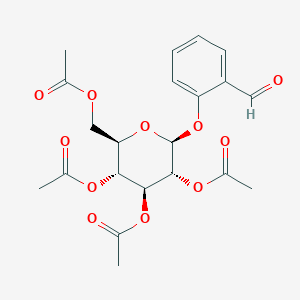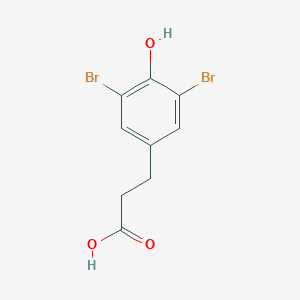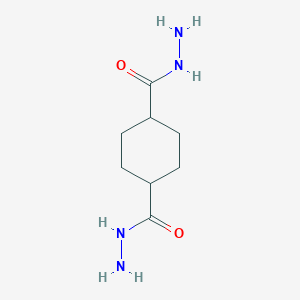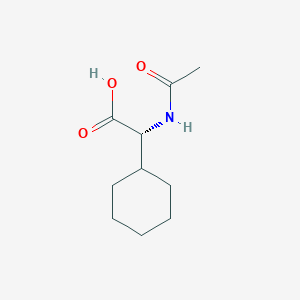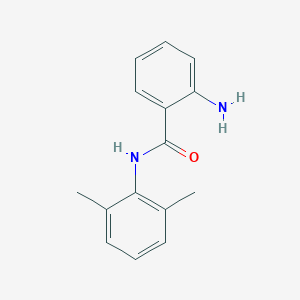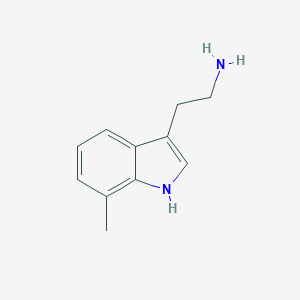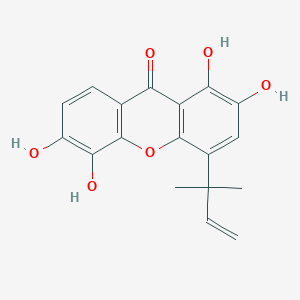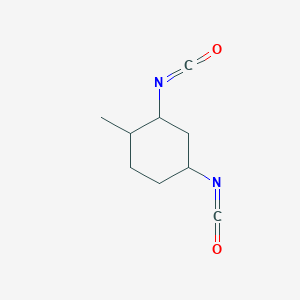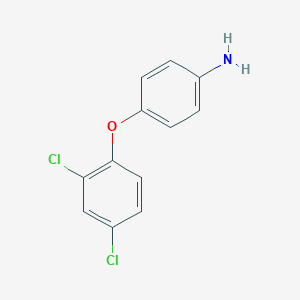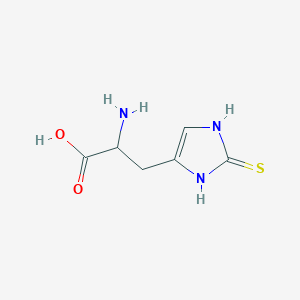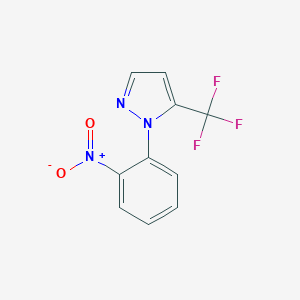
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole, also known as NTP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTP is a highly reactive compound that can be synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is not fully understood. However, it is believed that 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has also been shown to inhibit the activity of certain proteins involved in cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have numerous biochemical and physiological effects. Inflammation is a major cause of many diseases, including arthritis, and 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have anti-inflammatory effects. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have pesticidal properties, making it a potential alternative to traditional pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has several advantages for lab experiments. It is a highly reactive compound that can be easily synthesized using different methods. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is also relatively stable and can be stored for extended periods. However, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is highly toxic and should be handled with care. Additionally, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole can react with other compounds in the lab, leading to the formation of unwanted byproducts.
Direcciones Futuras
There are several future directions for research on 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole. One area of interest is the development of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-based materials with unique properties. Another area of interest is the development of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in different fields.
Conclusion:
In conclusion, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole can be synthesized using different methods and has been extensively studied for its anti-inflammatory, anticancer, and pesticidal properties. However, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is highly toxic and should be handled with care. Further research is needed to fully understand the mechanism of action of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in different fields.
Métodos De Síntesis
There are several methods for synthesizing 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole. One of the most common methods is the reaction of 2-nitrophenylhydrazine and trifluoroacetylacetone. The reaction takes place in the presence of a catalyst, such as acetic acid or hydrochloric acid, and yields 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has also been studied for its potential as an anticancer agent. In agriculture, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been used as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
1269291-12-4 |
|---|---|
Nombre del producto |
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole |
Fórmula molecular |
C10H6F3N3O2 |
Peso molecular |
257.17 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)9-5-6-14-15(9)7-3-1-2-4-8(7)16(17)18/h1-6H |
Clave InChI |
VGGROQRTRZAKBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=CC=N2)C(F)(F)F)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=CC=N2)C(F)(F)F)[N+](=O)[O-] |
Sinónimos |
1-(2-nitrophenyl)-5-(trifluoroMethyl)-1H-pyrazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
